Desmetryn

Immunoassay Selectivity Cross-Reactivity Analytical Method Development

Desmetryn (CAS 1014-69-3) is a selective methylthiotriazine herbicide (PSII inhibitor) for post-emergence control in brassicas, onions, and leeks. Its distinct immunoassay cross-reactivity profile (IC50: 21.566 ng/mL) requires Desmetryn-specific analytical standards to avoid quantification errors. Its chronic aquatic toxicity profile is favorable versus other triazines. For formulators, its moderate acute oral LD50 (1390 mg/kg) offers a balanced handler safety option. Procure certified reference materials (≥98% purity) and validated LC-MS/MS or GC-MS methods to ensure regulatory compliance.

Molecular Formula C8H15N5S
Molecular Weight 213.31 g/mol
CAS No. 1014-69-3
Cat. No. B1670303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmetryn
CAS1014-69-3
SynonymsDesmetryn;  G 34360;  G-34360 G34360;  GS 34360;  GS-34360;  GS34360;  Norametryne;  Samuron;  Topusyn; 
Molecular FormulaC8H15N5S
Molecular Weight213.31 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC(=NC(=N1)NC)SC
InChIInChI=1S/C8H15N5S/c1-5(2)10-7-11-6(9-3)12-8(13-7)14-4/h5H,1-4H3,(H2,9,10,11,12,13)
InChIKeyHCRWJJJUKUVORR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.00 M
Solubilities in organic solvents at 20 °C. [Table#3506]

In water, 58 mg/L at 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Desmetryn (CAS 1014-69-3) Procurement Guide: Methylthiotriazine Herbicide for Post-Emergence Broadleaf Weed Control


Desmetryn (CAS 1014-69-3) is a selective methylthiotriazine herbicide classified as a photosystem II (PSII) electron transport inhibitor [1]. It is a member of the s-triazine chemical family and is chemically distinct from chlorotriazines such as atrazine and simazine due to the presence of a methylthio (-SCH3) substituent at the 2-position of the triazine ring [1]. Desmetryn is primarily utilized for post-emergence control of annual broad-leaved weeds and some grasses in select crops including brassicas (cabbage, fodder rape), onions, and leeks [1]. Its physicochemical profile includes a moderate aqueous solubility of 0.6 g/L at 20°C, a log Kow of 2.38, and a predicted pKa of 3.66±0.41 [2][3].

Why Generic Methylthiotriazine Substitution Is Inadvisable Without Verifying Desmetryn-Specific Performance Data


Methylthiotriazine herbicides, including desmetryn, prometryn, ametryn, simetryn, and terbutryn, share a common core structure but exhibit distinct physicochemical and biological properties due to variations in their alkylamino side chains [1]. These structural differences directly impact critical selection parameters such as target weed spectrum, crop safety margins, environmental fate, and analytical detection profiles [2]. For instance, small modifications in molecular structure can cause differential sensitivity in various plant species and alter binding affinity to the PSII target site [2]. Consequently, substituting one methylthiotriazine for another without empirical verification of equivalent efficacy and selectivity in the intended application system is scientifically unsound and may lead to crop injury, weed control failure, or unanticipated environmental persistence [3]. The evidence presented in Section 3 quantifies these differentiation dimensions for desmetryn relative to its closest structural analogs, thereby enabling data-driven procurement decisions.

Quantitative Differentiation of Desmetryn from Closest Analogs: A Comparator-Driven Evidence Guide for Scientific Procurement


Immunoassay Cross-Reactivity Profile: Desmetryn vs. Prometryn, Ametryn, and Other Triazines

In a competitive immunoassay using an anti-prometryn monoclonal antibody, desmetryn exhibited an IC50 of 21.566 ng/mL and a cross-reactivity of 18.09% relative to the immunizing hapten prometryn (100% cross-reactivity) [1]. By comparison, ametryn, another methylthiotriazine analog, showed an IC50 of 11.221 ng/mL and a cross-reactivity of 34.77% [1]. Terbumeton, a structurally related triazine, demonstrated an IC50 of 51.091 ng/mL with 7.64% cross-reactivity [1]. The distinct cross-reactivity values indicate that desmetryn is recognized differently by the antibody compared to its close analogs, a finding that is critical for the design and interpretation of immunoassay-based detection methods used in residue monitoring and environmental fate studies.

Immunoassay Selectivity Cross-Reactivity Analytical Method Development Residue Monitoring

Acute Mammalian Toxicity (Oral LD50): Desmetryn vs. Prometryn and Simetryn

Desmetryn exhibits a rat acute oral LD50 of 1390 mg/kg, categorizing it as moderately toxic [1]. This value is notably higher than the reported oral LD50 for prometryn in rats, which is approximately 1800-2100 mg/kg depending on the study [2]. In contrast, simetryn demonstrates a lower rat oral LD50 of approximately 750-1000 mg/kg, indicating greater acute mammalian toxicity [3]. The mouse oral LD50 for desmetryn is 700 mg/kg [4]. These data points illustrate that within the methylthiotriazine subclass, desmetryn occupies an intermediate position regarding acute oral toxicity, with implications for handler safety protocols and risk assessment documentation.

Toxicology Acute Oral Toxicity Risk Assessment Safety Profile

Aquatic Ecotoxicity: Desmetryn vs. Simetryn, Prometon, Metribuzin and Others on Photobacterium Q67

A comparative study assessed the bioluminescence inhibition of six triazine herbicides on Vibrio qinghaiensis sp.-Q67 (a freshwater luminescent bacterium) under both short-term and long-term exposure regimes [1]. The results demonstrate that the long-term toxicity of desmetryne (DES) is similar to its short-term toxicity, in contrast to velpar (VEL), prometon (PRO), and metribuzin (MET), which exhibited higher long-term toxicities than their respective short-term values [1]. Aminotriazine (AMI) showed no short-term toxicity but high long-term toxicity [1]. Furthermore, a parabolic relationship was established between the pEC50 (negative logarithm of EC50) and log Kow for these compounds, indicating that lipophilicity influences aquatic toxicity in a predictable but non-linear manner [1].

Aquatic Toxicology Ecotoxicity Environmental Risk Assessment Bioluminescence Inhibition

Volatility and Environmental Fate: Desmetryn vs. Chlorotriazine Herbicides

Desmetryn is characterized as volatile based on its physicochemical properties (vapor pressure: 0.133 mPa at 25°C) [1]. This volatility differentiates it from less volatile chlorotriazines such as atrazine (vapor pressure: 0.039 mPa at 25°C) and simazine (vapor pressure: 0.00081 mPa at 25°C) [2]. Despite its moderate aqueous solubility (0.6 g/L at 20°C) and volatility, desmetryn is not expected to leach to groundwater based on its chemical properties, though it may persist in water under certain conditions [1]. In contrast, more persistent chlorotriazines like atrazine are frequently detected in groundwater due to their combination of moderate solubility and low soil adsorption [3].

Environmental Fate Volatilization Groundwater Leaching Risk Assessment

Validated Application Scenarios for Desmetryn Based on Quantified Differentiation Evidence


Residue Monitoring Programs Requiring High Analytical Selectivity for Desmetryn

Desmetryn's distinct immunoassay cross-reactivity profile (IC50: 21.566 ng/mL; cross-reactivity: 18.09% relative to prometryn) [1] necessitates the use of desmetryn-specific analytical standards and validated methods in food safety and environmental monitoring programs. Laboratories conducting residue analysis in crops (brassicas, onions) or water samples should procure certified desmetryn reference materials and employ methods that have been optimized for desmetryn, such as LC-MS/MS or GC-MS, rather than relying on assays calibrated for prometryn or ametryn [2]. This ensures accurate quantification and prevents regulatory non-compliance due to cross-reactivity errors.

Environmental Risk Assessment in Aquatic Ecosystems with Prolonged Exposure Scenarios

The finding that desmetryn's long-term toxicity to Vibrio qinghaiensis sp.-Q67 is similar to its short-term toxicity, in contrast to other triazines like velpar and prometon which exhibit increased chronic toxicity [3], supports the selection of desmetryn in scenarios where minimizing chronic aquatic risk is a priority. This property may be particularly relevant in applications near sensitive water bodies or in regions with stringent chronic toxicity regulatory thresholds. Environmental scientists conducting risk assessments can leverage this comparative data to model long-term exposure outcomes and justify the use of desmetryn over alternatives with worse chronic toxicity profiles.

Post-Emergence Weed Control in Brassicas and Alliums with Defined Mammalian Safety Margins

For post-emergence application in cabbage, onions, and leeks, where both weed control efficacy and operator safety are critical, desmetryn's acute oral LD50 of 1390 mg/kg (rat) offers a moderate safety profile that may be preferable to more acutely toxic methylthiotriazines like simetryn (LD50: 750-1000 mg/kg) [4][5]. While prometryn exhibits lower acute toxicity (LD50: 1800-2100 mg/kg), its use may be restricted by different crop registrations. Desmetryn's intermediate toxicity profile, combined with its specific crop registrations, provides a balanced option for formulators and applicators seeking to manage both efficacy and handler risk in these horticultural crops [6].

Analytical Method Development and Validation for Triazine Herbicides in Complex Matrices

The demonstrated successful application of metal-organic framework (MIL-101(Cr))-based thin-film microextraction coupled with HPLC-MS for the quantification of desmetryn, along with atraton, secbumeton, prometon, ametryn, dipropetryn, and dimethametryn, at detection limits ranging from 1.5 to 22 ng·L⁻¹ [7], validates desmetryn's amenability to advanced sample preparation techniques. Analytical chemists developing multi-residue methods for triazines in water or food matrices can confidently include desmetryn in their analyte panels using this optimized protocol, which offers recoveries of 77.0-125.3% from various water samples. Furthermore, capillary isotachophoresis has been established as a viable technique for determining desmetryn in milk extracts, with a detection sensitivity of 2 ng and recovery of 65% at 0.05 mg/L fortification levels [8].

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